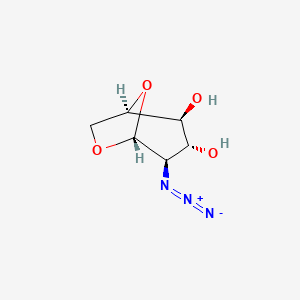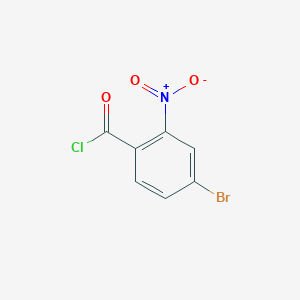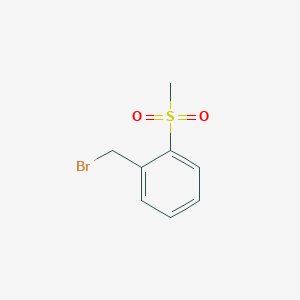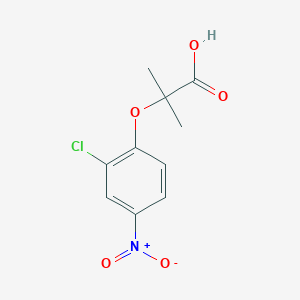
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10ClNO5 and its molecular weight is 259.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption Studies
Research on phenoxy herbicides, including compounds similar to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, focuses on their sorption to soil, organic matter, and minerals. Sorption experiments have compiled data on soil-water distribution coefficients, influencing factors like soil pH, organic carbon content, and the presence of minerals such as aluminum and iron oxides. These studies highlight the significance of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides, providing insights into environmental behavior and degradation pathways of such compounds (Werner, Garratt, & Pigott, 2012).
Water Treatment and Environmental Fate
The environmental behavior and water treatment processes for phenoxy acids, which are structurally related to this compound, have been extensively reviewed. Studies show these compounds are highly soluble in water and possess mobility, leading to their presence in surface and groundwater. The efficiency of phenoxy acid degradation via hydrolysis, biodegradation, and photodegradation has been explored, with microbial decomposition playing a crucial role. Advanced oxidation processes (AOPs) are also being investigated for their potential to effectively remove phenoxy acids from water, highlighting the ongoing efforts to mitigate the environmental impact of such compounds (Muszyński, Brodowska, & Paszko, 2019).
Pesticide Industry Wastewater Treatment
In the context of wastewater produced by the pesticide industry, which includes various phenoxy acids and related compounds, treatment options have been reviewed. Biological processes and granular activated carbon are highlighted as effective methods for removing a wide range of toxic pollutants, including 2,4-dichlorophenoxyacetic acid and its derivatives. Such treatments aim to achieve compliance with environmental regulations and reduce the potential for environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDJFKWZIPCOEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)
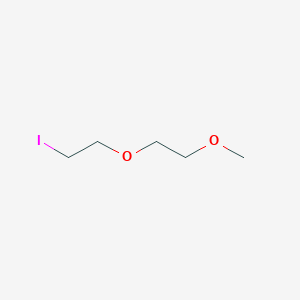


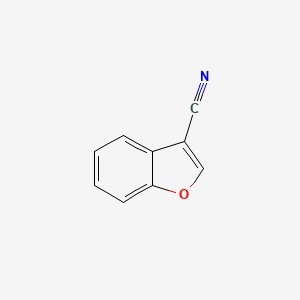
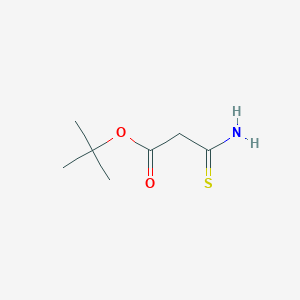

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)

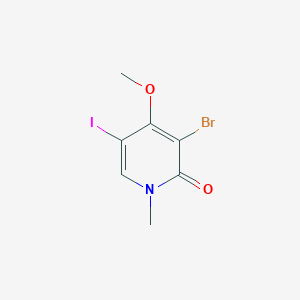
![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)
